molecular formula C20H22N4O B2368947 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline CAS No. 2380068-68-6

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline

Cat. No.: B2368947
CAS No.: 2380068-68-6
M. Wt: 334.423
InChI Key: ZCFBOMCKSZTRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline typically involves multiple steps. One common synthetic route includes the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Camptothecin: An alkaloid with potent anticancer activity.

    Mepacrine: Used as an antiprotozoal agent.

What sets this compound apart is its unique combination of a quinoline core with a piperidine and pyrimidine moiety, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-11-22-20(23-12-15)25-14-16-5-4-10-24(13-16)19-8-9-21-18-7-3-2-6-17(18)19/h2-3,6-9,11-12,16H,4-5,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFBOMCKSZTRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=CC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.